6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 3-methyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions to form the oxadiazole ring.
Attachment to the pyridinone core: The oxadiazole ring is then coupled with a pyridinone derivative through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.
Protein Interaction: The compound may interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar Compounds
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridinone ring.
3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure but with different substitution patterns on the pyridinone ring.
Uniqueness
6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is unique due to the specific positioning of the oxadiazole ring and the pyridinone core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-8(13-11-5)6-3-2-4-7(12)10-6/h2-4H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYVIHYVELSHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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